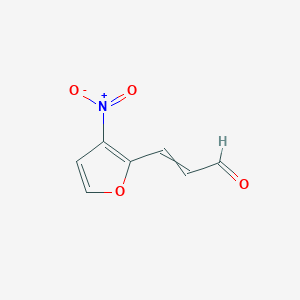
3-(3-Nitrofuran-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrofuran-2-yl)prop-2-enal is a chemical compound belonging to the nitrofuran class. Nitrofurans are synthetic molecules characterized by a furan ring with a nitro group attached. These compounds have been widely studied for their antimicrobial properties and have found applications in various fields, including medicine and industry .
Vorbereitungsmethoden
The synthesis of 3-(3-Nitrofuran-2-yl)prop-2-enal typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further processed to obtain this compound . Industrial production methods often involve similar nitration processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
3-(3-Nitrofuran-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid for nitration, and reducing agents like hydrogen gas or metal hydrides for reduction. Major products formed from these reactions include amino derivatives and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrofuran-2-yl)prop-2-enal has been extensively studied for its antimicrobial properties. It has shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. The compound’s derivatives have been evaluated for their ability to inhibit bacterial growth and have shown promise as potential antituberculosis agents . Additionally, nitrofuran compounds are used in computational chemistry for drug design and analysis .
Wirkmechanismus
The antimicrobial activity of 3-(3-Nitrofuran-2-yl)prop-2-enal is primarily due to its ability to inhibit bacterial enzymes. Specifically, it targets arylamine N-acetyltransferase, an enzyme essential for the intracellular survival of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts bacterial metabolism and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
3-(3-Nitrofuran-2-yl)prop-2-enal is part of the broader nitrofuran class, which includes compounds like nitrofurazone, nitrofurantoin, and furazolidone. These compounds share a common furan ring with a nitro group but differ in their specific functional groups and applications. For example, nitrofurantoin is widely used for urinary tract infections, while furazolidone is used for bacterial diarrhea .
Eigenschaften
CAS-Nummer |
38000-81-6 |
|---|---|
Molekularformel |
C7H5NO4 |
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
3-(3-nitrofuran-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO4/c9-4-1-2-7-6(8(10)11)3-5-12-7/h1-5H |
InChI-Schlüssel |
QXTLWQWHPNLTQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1[N+](=O)[O-])C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


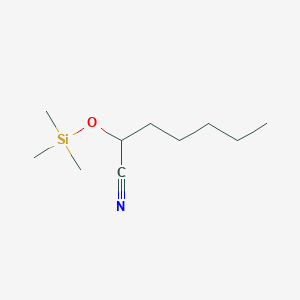
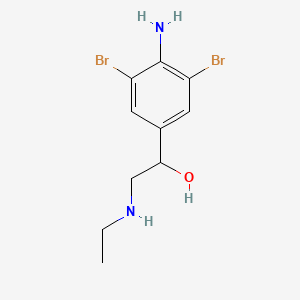
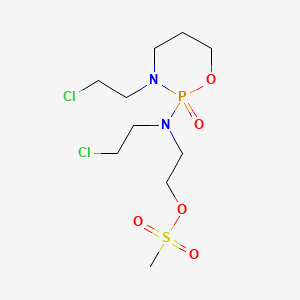
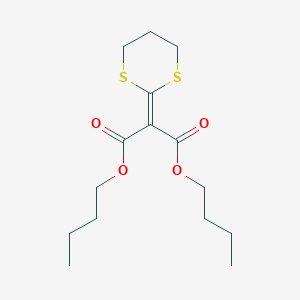
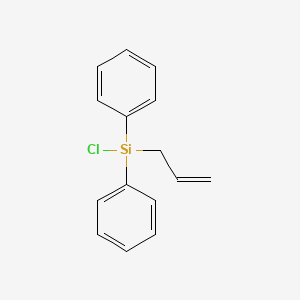
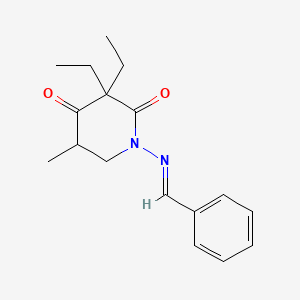
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
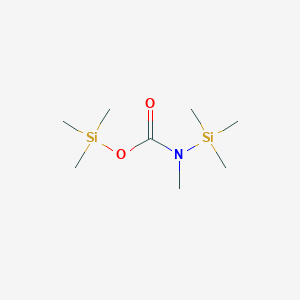
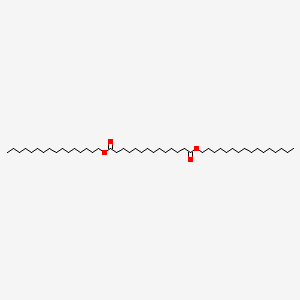
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
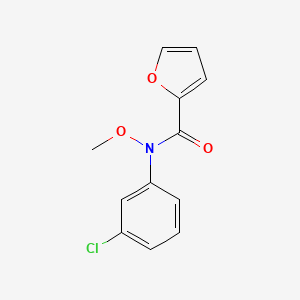
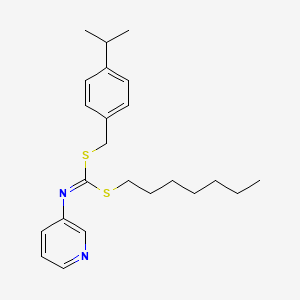
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
